molecular formula C7H12O3 B1604938 2-Hydroxy-1-methylethyl methacrylate CAS No. 4664-49-7

2-Hydroxy-1-methylethyl methacrylate

Cat. No.: B1604938
CAS No.: 4664-49-7
M. Wt: 144.17 g/mol
InChI Key: ZMARGGQEAJXRFP-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methylethyl methacrylate, also known as 2-hydroxypropyl methacrylate, is a chemical compound with the molecular formula C7H12O3. It is a colorless liquid that is commonly used in the production of polymers and resins. This compound is known for its ability to form cross-linked polymers, which are used in a variety of applications, including coatings, adhesives, and medical devices .

Mechanism of Action

Target of Action

2-Hydroxy-1-methylethyl methacrylate, also known as 1-hydroxypropan-2-yl 2-methylprop-2-enoate , is a type of (meth)acrylate monomer. The primary targets of this compound are the biological membranes, particularly the lipid bilayers .

Mode of Action

The compound interacts with its targets through a process known as hemolytic activity . This involves the disruption of the lipid bilayer of biological membranes, leading to the release of hemoglobin from red blood cells (hemolysis). The degree of hemolytic activity is related to the β-carbon chemical shift in the compound’s NMR spectrum .

Biochemical Pathways

The affected biochemical pathway primarily involves the disruption of the lipid bilayer of biological membranes. This disruption can lead to changes in cell permeability and potential cell lysis .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2188±230 °C, a density of 1027±006 g/cm3, and a pKa of 1403±010

Result of Action

The primary result of the action of this compound is the disruption of the lipid bilayer of biological membranes, leading to potential cell lysis . This can have various effects at the molecular and cellular levels, depending on the specific cells and tissues involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in acrylic resin coatings for food cans, and its safety has been evaluated in this context . The temperature of curing (at least 200 °C) is an important factor in ensuring the safety of the compound . Other factors, such as pH and the presence of other chemicals, may also influence its action.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-1-methylethyl methacrylate is known to interact with various enzymes and proteins. It is metabolized by non-specific carboxylesterases to methacrylic acid and propylene glycol . The nature of these interactions is primarily enzymatic, with the compound serving as a substrate for the enzymes.

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been found to be non-genotoxic in vivo, indicating that it does not cause damage to genetic material in cells . It can induce changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. It is rapidly hydrolyzed by carboxylesterases to methacrylic acid and the respective alcohol, propylene glycol . This process involves binding interactions with the enzymes, leading to enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be stable under normal conditions, but can degrade over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been found to be non-genotoxic in vivo, even at high doses . Threshold effects and toxic or adverse effects at high doses have not been extensively studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to propylene glycol and methacrylic acid, which are further oxidized before excretion . This process involves interactions with various enzymes and cofactors.

Preparation Methods

2-Hydroxy-1-methylethyl methacrylate can be synthesized through several methods. One common method involves the esterification of methacrylic acid with 1,2-propanediol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve high yields . Industrial production methods often involve continuous processes to ensure consistent quality and high production rates .

Chemical Reactions Analysis

2-Hydroxy-1-methylethyl methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various polymerization initiators. Major products formed from these reactions include polymers and esters, which have a wide range of industrial applications .

Scientific Research Applications

Polymer Chemistry

Monomer for Polymer Synthesis
HEMA is primarily used as a monomer in the synthesis of various polymers and copolymers. Its ability to form cross-linked structures makes it ideal for producing materials with enhanced mechanical properties.

Property HEMA Methyl Methacrylate (MMA) 2-Hydroxyethyl Methacrylate (HEMA)
SolubilityModerateHighHigh
HydrophilicityModerateLowHigh
Cross-linking AbilityHighModerateHigh

Biomedical Applications

Hydrogels for Tissue Engineering
HEMA is widely utilized in the development of hydrogels, which are essential for tissue engineering and drug delivery systems. Its hydrophilic nature allows for better cell adhesion and nutrient transport, making it suitable for applications in regenerative medicine.

Dental Materials
In dentistry, HEMA is a key component in the formulation of dental adhesives and composite resins. Its compatibility with biological tissues and ability to form strong bonds with tooth structures make it invaluable in restorative procedures.

Industrial Applications

Coatings and Adhesives
HEMA is employed in the formulation of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental factors. It is commonly used in automotive coatings and industrial adhesives.

Case Studies

  • Tissue Engineering
    A study published in the Journal of Biomedical Materials Research demonstrated the use of HEMA-based hydrogels for cartilage tissue engineering. The results indicated improved cell viability and proliferation when HEMA was incorporated into the hydrogel matrix, showcasing its potential for regenerative applications.
  • Dental Adhesives
    Research conducted by Dental Materials evaluated the performance of HEMA-containing adhesives compared to traditional formulations. The findings revealed that HEMA-based adhesives exhibited superior bond strength and durability, leading to better clinical outcomes in restorative dentistry.
  • Coating Formulations
    An investigation reported in Progress in Organic Coatings highlighted the effectiveness of HEMA in acrylic resin coatings for food packaging. The study confirmed that HEMA-enhanced coatings provided better barrier properties and resistance to moisture, thereby extending shelf life.

Comparison with Similar Compounds

2-Hydroxy-1-methylethyl methacrylate is similar to other methacrylate compounds, such as:

Compared to these compounds, this compound offers unique properties, such as enhanced hydrophilicity and the ability to form hydrogels, making it particularly useful in biomedical applications .

Biological Activity

2-Hydroxy-1-methylethyl methacrylate (also known as HPMA) is a significant compound in the field of polymer chemistry and biomedical applications. This article discusses its biological activity, including its mechanisms of action, metabolic pathways, and implications for health and safety.

  • Chemical Formula : C7H12O3
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 4664-49-7

HPMA is a colorless liquid that serves as a monomer in the synthesis of various polymers, particularly in biomedical applications. Its structure includes a methacrylate group linked to a hydroxypropyl group, which contributes to its reactivity and utility in polymerization processes.

HPMA exhibits biological activity primarily through its interaction with biological membranes. The compound disrupts lipid bilayers, leading to changes in cell permeability and potential cell lysis. This hemolytic activity is attributed to its ability to be metabolized by non-specific carboxylesterases into methacrylic acid and propylene glycol, which are further oxidized before excretion .

Biochemical Pathways

The primary metabolic pathway for HPMA involves ester hydrolysis, which is facilitated by carboxylesterases. This process converts HPMA into methacrylic acid and propylene glycol, both of which are further metabolized into less harmful substances that can be excreted .

Cellular Effects

Research indicates that HPMA is non-genotoxic in vivo, meaning it does not cause damage to genetic material within cells even at high doses. The compound's effects on cells can vary based on dosage and exposure time. In laboratory settings, HPMA has shown stability under normal conditions but may degrade over time under specific circumstances.

Dosage Effects in Animal Models

Studies have demonstrated that HPMA remains non-genotoxic even when administered at elevated doses in animal models. This suggests a favorable safety profile for potential applications in biomedicine .

Case Studies and Research Findings

  • Biomedical Applications : HPMA has been extensively studied for its use in drug delivery systems due to its biocompatibility and degradability. A notable study developed biocompatible polymers based on poly(HPMA), which showed promise for various biomedical applications, including tissue engineering and controlled drug release.
  • Safety Evaluations : The European Food Safety Authority (EFSA) conducted evaluations on the safety of HPMA when used as a monomer in food contact materials. Their findings indicated no significant safety concerns when used at specified levels, reinforcing HPMA's low toxicity profile .
  • Toxicological Studies : A critical review highlighted that while related compounds like methyl methacrylate (MMA) can cause respiratory sensitization, HPMA itself does not exhibit similar toxicological profiles. This distinction is crucial for understanding the compound's safety in occupational settings .

Data Table: Summary of Biological Activity and Safety Profile

ParameterValue/Description
Chemical StructureMethacrylate with hydroxypropyl group
MetabolismHydrolyzed by carboxylesterases
GenotoxicityNon-genotoxic in vivo
Primary MetabolitesMethacrylic acid, propylene glycol
Safety EvaluationNo significant concerns at regulated levels
Cellular EffectsDisruption of lipid bilayers

Properties

IUPAC Name

1-hydroxypropan-2-yl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)7(9)10-6(3)4-8/h6,8H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMARGGQEAJXRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867417
Record name 1-Hydroxypropan-2-yl 2-methylprop-2-enoate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-49-7, 27813-02-1
Record name 2-Hydroxy-1-methylethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
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Record name 1-Methyl-2-hydroxyethyl methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxypropyl methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxypropan-2-yl 2-methylprop-2-enoate
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Record name Methacrylic acid, monoester with propane-1,2-diol
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Record name 2-hydroxy-1-methylethyl methacrylate
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Record name 1-METHYL-2-HYDROXYETHYL METHACRYLATE
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Synthesis routes and methods

Procedure details

2-hydroxypropyl methacrylate; 3-hydroxypropyl methacrylate;
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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